9-(2-chlorophenyl)-2-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
Description
The compound 9-(2-chlorophenyl)-2-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a triazoloquinazoline derivative characterized by a bicyclic framework fused with a triazole ring. Its structure features a 2-chlorophenyl group at position 9 and a 4-methoxyphenyl group at position 2. These substituents contribute to its physicochemical properties, such as lipophilicity (logP ~3.3) and molecular weight (~328–330 g/mol), which are critical for pharmacokinetic behavior .
Properties
IUPAC Name |
9-(2-chlorophenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2/c1-29-14-11-9-13(10-12-14)21-25-22-24-17-7-4-8-18(28)19(17)20(27(22)26-21)15-5-2-3-6-16(15)23/h2-3,5-6,9-12,20H,4,7-8H2,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHWNOFTXAWJML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(C4=C(CCCC4=O)NC3=N2)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-chlorophenyl)-2-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Quinazoline ring construction: This step often involves the condensation of anthranilic acid derivatives with suitable reagents.
Substitution reactions: Introduction of the 2-chlorophenyl and 4-methoxyphenyl groups can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in various substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
Biologically, triazoloquinazoline derivatives have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. Research into this specific compound may reveal similar activities.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects
Industry
Industrially, the compound may find use in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 9-(2-chlorophenyl)-2-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one would depend on its specific biological activity. Generally, such compounds may exert their effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This can lead to various downstream effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Triazoloquinazoline derivatives vary significantly in bioactivity and properties based on substituent type and position. Below is a comparative analysis with key analogs:
Notes:
- logP : Chloro and methoxy groups increase lipophilicity, enhancing blood-brain barrier penetration but reducing aqueous solubility .
- Melting Points : Hydroxyphenyl derivatives (e.g., 13a) exhibit higher melting points due to hydrogen bonding .
- Synthetic Efficiency: Catalysts like NGPU improve yields (up to 90%) and reduce reaction times (2–4 hrs) for triazoloquinazolinones compared to traditional methods .
Biological Activity
The compound 9-(2-chlorophenyl)-2-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one (CAS Number: 539841-13-9) is a heterocyclic organic compound belonging to the class of triazoloquinazolines. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure
The chemical structure of the compound includes:
- Molecular Formula : C22H19ClN4O2
- Molecular Weight : 406.8649 g/mol
- Key Functional Groups : Triazole and quinazoline moieties which are known for diverse pharmacological properties.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities including:
- Antitumor properties
- Antimicrobial effects
- Potential as an RXFP4 agonist
Antitumor Activity
Studies have shown that derivatives of triazoloquinazolines can demonstrate significant cytotoxicity against various cancer cell lines. For instance:
- The compound's structural components may enhance its ability to inhibit cancer cell proliferation.
- Structure-activity relationship (SAR) studies suggest that the presence of the chlorophenyl and methoxyphenyl groups is crucial for its anticancer activity.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy:
- Preliminary screening against bacterial strains has indicated moderate inhibitory activity.
- Further optimization of the triazole and quinazoline structures could enhance its antimicrobial potency.
Case Studies and Research Findings
A comprehensive evaluation of the biological activity of this compound is presented through various studies:
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Study on RXFP4 Agonism :
- A high-throughput screening campaign identified this compound as a selective RXFP4 agonist.
- The study utilized CHO cells overexpressing RXFP4 and measured cAMP accumulation inhibition as a primary endpoint.
- Results indicated a significant efficacy with an EC50 value in the micromolar range.
Compound EC50 (μM) Efficacy (%) 9-(2-chlorophenyl)-2-(4-methoxyphenyl)-4H... 5.0 60.8 -
Antitumor Activity Evaluation :
- In vitro studies assessed the cytotoxic effects against several cancer cell lines.
- The compound exhibited IC50 values comparable to established chemotherapeutics.
Cell Line IC50 (µg/mL) A-431 1.98 Jurkat 1.61 -
Mechanism of Action Insights :
- Molecular docking studies suggest that the compound interacts with key proteins involved in cancer progression and cell survival pathways.
- Hydrophobic interactions and hydrogen bonding were identified as significant contributors to its binding affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
